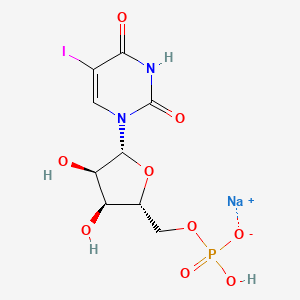
L-Propoxyphene-D5 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Propoxyphene-D5 hydrochloride: is a deuterated form of L-Propoxyphene, a synthetic opioid analgesic. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. The deuterium atoms replace hydrogen atoms in the molecule, providing a unique tool for researchers to study the pharmacokinetics and metabolism of propoxyphene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Propoxyphene-D5 hydrochloride involves the incorporation of deuterium into the propoxyphene molecule. This can be achieved through a series of chemical reactions starting from deuterated precursors. The general synthetic route includes:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form an aminoketone.
Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide to produce an amino alcohol.
Esterification: The amino alcohol is esterified with propionic anhydride to form the final product, L-Propoxyphene-D5 hydrochloride.
Industrial Production Methods: Industrial production of L-Propoxyphene-D5 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: L-Propoxyphene-D5 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propoxyphene derivatives.
Applications De Recherche Scientifique
L-Propoxyphene-D5 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of propoxyphene in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to understand its effects and potential therapeutic uses.
Industry: Utilized in the development of new synthetic methods and the production of deuterated compounds for research purposes
Mécanisme D'action
L-Propoxyphene-D5 hydrochloride acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system. It primarily affects OP3 receptors, which are coupled with G-protein receptors. These receptors function as modulators of synaptic transmission via G-proteins that activate effector proteins. The compound’s analgesic effect is due to its interaction with these receptors, leading to pain relief .
Comparaison Avec Des Composés Similaires
Levopropoxyphene: An optical isomer of propoxyphene with antitussive effects but minimal analgesic activity.
Dextropropoxyphene: The dextro-isomer of propoxyphene, which has significant analgesic effects and is commonly used in pain management.
Uniqueness: L-Propoxyphene-D5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of propoxyphene and its derivatives.
Propriétés
Formule moléculaire |
C22H30ClNO2 |
|---|---|
Poids moléculaire |
381.0 g/mol |
Nom IUPAC |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |
Clé InChI |
QMQBBUPJKANITL-HYOVGAQCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl |
SMILES canonique |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)

![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)

![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)








![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)
